3-(2-Methylbenzoyl)-4-methylpyridine
Overview
Description
Synthesis Analysis
The synthesis of 3-(2-Methylbenzoyl)-4-methylpyridine involves several steps. One common method is the reaction between 2-methylbenzoyl chloride and 4-methylpyridine in the presence of a suitable base or solvent. The resulting product undergoes purification and characterization using techniques such as IR spectroscopy , ¹H NMR , ¹³C NMR , and elemental analysis .
Scientific Research Applications
1. Molecular Structure and Crystal Packing
3-(2-Methylbenzoyl)-4-methylpyridine and similar compounds have been extensively studied for their unique molecular and crystal structures. For instance, they are known to form organic acid-base salts through proton transfer to the pyridine nitrogen, resulting in distinctive supramolecular architectures. These structures often involve N—H…O hydrogen bonds and other non-covalent interactions, contributing to the formation of complex 1D–3D framework structures. This intricate architecture is pivotal in crystal engineering and design, impacting material properties and stability (Khalib et al., 2014), (Thanigaimani et al., 2015).
2. Synthesis and Characterization of New Compounds
Research has also focused on synthesizing and characterizing new compounds using this compound or its derivatives. These studies involve understanding the molecular structures through various spectroscopic techniques and X-ray diffraction analysis. This research avenue is crucial for developing novel compounds with potential applications in various fields, including material science and pharmaceuticals (Hayvalı et al., 2003), (Yılmaz et al., 2020).
3. Catalysis and Reaction Mechanisms
Compounds similar to this compound have been investigated for their roles in catalysis and reaction mechanisms. Studies explore how these compounds interact with various catalysts, affecting reaction pathways in processes like hydrodesulfurization and hydrodenitrogenation. Such research is fundamental for improving industrial processes and developing more efficient catalysts (Egorova & Prins, 2006), (Egorova & Prins, 2004).
4. Spectrometry and Analytical Techniques
These compounds are often subjects in the development and validation of analytical techniques, such as mass spectrometry. The research in this domain focuses on understanding the fragmentation patterns, enhancing the sensitivity and specificity of analytical methods, which is vital for applications ranging from drug discovery to environmental monitoring (Harvey, 2000).
Properties
IUPAC Name |
(2-methylphenyl)-(4-methylpyridin-3-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-10-5-3-4-6-12(10)14(16)13-9-15-8-7-11(13)2/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXAHHMVZCTKLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C(=O)C2=CC=CC=C2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501226224 | |
Record name | Methanone, (2-methylphenyl)(4-methyl-3-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501226224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187167-91-4 | |
Record name | Methanone, (2-methylphenyl)(4-methyl-3-pyridinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187167-91-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanone, (2-methylphenyl)(4-methyl-3-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501226224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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